molecular formula C40H47O4P B14901586 [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane

[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane

Cat. No.: B14901586
M. Wt: 622.8 g/mol
InChI Key: DGLCXAOLKOHKQA-UHFFFAOYSA-N
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Description

[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane: is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is known for its unique structure, which includes multiple aromatic rings and a phosphane group, making it a valuable component in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process involves the formation of a carbon-phosphorus bond through a cross-coupling reaction, which is a common method for synthesizing phosphine ligands .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to the phosphine form if it has been oxidized.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and reduced phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Scientific Research Applications

[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing the transition states and lowering the activation energy of the reactions. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
  • 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl

Uniqueness

What sets [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane apart from similar compounds is its unique combination of multiple aromatic rings and the presence of methoxy groups. This structure provides enhanced stability and reactivity in catalytic processes, making it a preferred choice in various applications .

Properties

Molecular Formula

C40H47O4P

Molecular Weight

622.8 g/mol

IUPAC Name

[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane

InChI

InChI=1S/C40H47O4P/c1-41-30-22-28(23-31(26-30)42-2)36-19-13-20-37(29-24-32(43-3)27-33(25-29)44-4)40(36)38-18-11-12-21-39(38)45(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3

InChI Key

DGLCXAOLKOHKQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)OC

Origin of Product

United States

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